molecular formula C18H15ClFN3OS B2881381 4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897456-03-0

4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2881381
CAS RN: 897456-03-0
M. Wt: 375.85
InChI Key: HAUIKDSPQRLTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole class of compounds and has been shown to possess unique biochemical and physiological effects.

Scientific Research Applications

Antiviral Research

Compounds with similar structures have shown antiviral activity against viruses like the Newcastle disease virus . While not directly linked to 4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, this suggests potential applications in antiviral drug research.

Mechanism of Action

Target of Action

The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a critical role in the regulation of immune responses, inflammation, and circadian rhythm.

Mode of Action

The compound binds to RORγt, inhibiting its activity . This interaction can lead to changes in gene expression, affecting the function of immune cells and potentially reducing inflammation.

Biochemical Pathways

The inhibition of RORγt can affect several biochemical pathways. For instance, it can impact the differentiation of Th17 cells, a type of T cell that produces the inflammatory cytokine IL-17 . By inhibiting RORγt, the compound may reduce the production of IL-17, thereby modulating immune responses and inflammation.

Pharmacokinetics

The compound’s activity against rorγt suggests it may have good bioavailability

Result of Action

The result of the compound’s action is a potential reduction in inflammation. By inhibiting RORγt and modulating the activity of Th17 cells, the compound may help to control immune responses and reduce inflammation .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules can influence the compound’s interaction with its target .

properties

IUPAC Name

4-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIKDSPQRLTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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